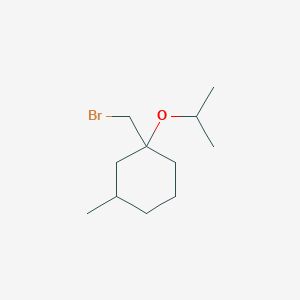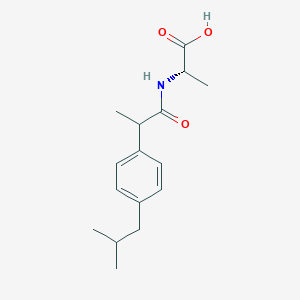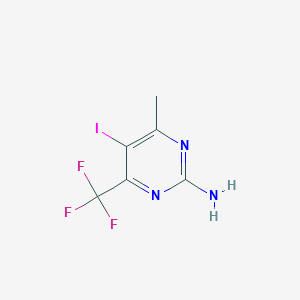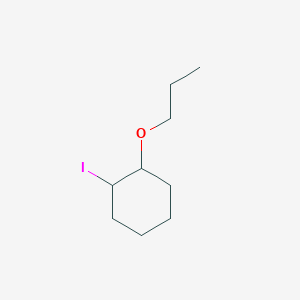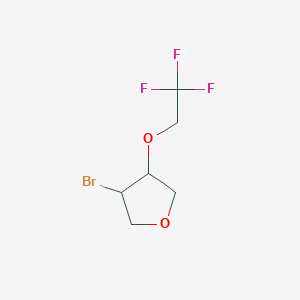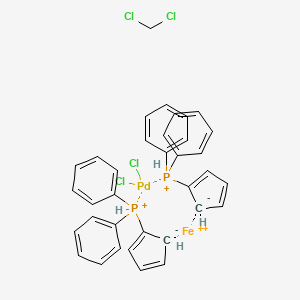
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2. It is a hydrochloride salt form of (4-(2-Morpholinoethoxy)phenyl)methanamine, which is known for its applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloroethylmorpholine under basic conditions to form the intermediate (4-(2-Morpholinoethoxy)phenyl)methanol. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield (4-(2-Morpholinoethoxy)phenyl)methanamine. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted morpholine derivatives .
Applications De Recherche Scientifique
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions
Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of (4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s morpholine ring plays a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide: This compound shares a similar structure but has different functional groups, leading to distinct biological activities
Butyrophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride: Another structurally related compound with unique pharmacological properties.
Uniqueness
(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride is unique due to its specific combination of the morpholine ring and the phenylmethanamine moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C13H21ClN2O2 |
|---|---|
Poids moléculaire |
272.77 g/mol |
Nom IUPAC |
[4-(2-morpholin-4-ylethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c14-11-12-1-3-13(4-2-12)17-10-7-15-5-8-16-9-6-15;/h1-4H,5-11,14H2;1H |
Clé InChI |
HTKRGUWUSYYQFE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCOC2=CC=C(C=C2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


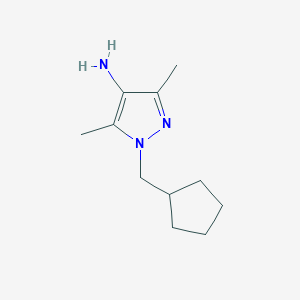
![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)

